Caffeine benzoate

Description

Properties

CAS No. |

5743-17-9 |

|---|---|

Molecular Formula |

C15H16N4O4 |

Molecular Weight |

316.31 g/mol |

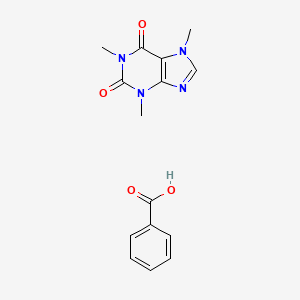

IUPAC Name |

benzoic acid;1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C8H10N4O2.C7H6O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-7(9)6-4-2-1-3-5-6/h4H,1-3H3;1-5H,(H,8,9) |

InChI Key |

VXXKVQICUHMECR-UHFFFAOYSA-N |

SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C=C1)C(=O)O |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C=C1)C(=O)O |

Other CAS No. |

5743-17-9 |

Related CAS |

8000-95-1 (hydrochloride salt) |

Synonyms |

caffeine - sodium benzoate caffeine benzoate caffeine, sodium benzoate drug combination |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Caffeine Benzoate on the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the multifaceted mechanism of action of caffeine (B1668208), the primary active component of caffeine benzoate (B1203000), on the central nervous system (CNS). Sodium benzoate, a common food preservative, is included in this formulation primarily to enhance the solubility of caffeine. While some studies suggest independent neurological effects of sodium benzoate, its principal role in this combination is as a pharmaceutical excipient.[1][2][3] This document focuses on the well-established and researched CNS effects of caffeine.

Caffeine, a methylxanthine, is the most widely consumed psychoactive substance globally, primarily used for its stimulant properties that enhance wakefulness, alertness, and cognitive performance.[4] Its effects on the CNS are mediated through several key mechanisms, with adenosine (B11128) receptor antagonism being the most significant at physiological concentrations.

Primary Mechanism of Action: Adenosine Receptor Antagonism

The principal mechanism underlying caffeine's stimulant effects is its action as a non-selective competitive antagonist of adenosine receptors, particularly the A1 and A2A subtypes.[5][6][7] Adenosine is an endogenous neuromodulator that generally exerts inhibitory effects on the CNS. By blocking these receptors, caffeine effectively disinhibits neuronal activity, leading to a cascade of downstream effects on various neurotransmitter systems.[4][5]

The structural similarity between caffeine and adenosine allows caffeine to bind to adenosine receptors without activating them, thereby preventing adenosine from exerting its typical inhibitory effects.[4][8] This antagonism of adenosine receptors is believed to be responsible for caffeine's effects on mood, memory, and alertness.[5]

Modulation of Neurotransmitter Systems

The blockade of adenosine receptors by caffeine indirectly influences the release and activity of several key neurotransmitters:

-

Dopamine (B1211576): Caffeine's interaction with the dopaminergic system is a crucial aspect of its stimulant and reinforcing properties. By blocking A2A receptors, which are often co-localized with dopamine D2 receptors in the striatum, caffeine can enhance dopaminergic signaling.[9][10] Some studies have shown that caffeine can increase the availability of dopamine D2/D3 receptors and elevate extracellular dopamine concentrations in brain regions like the nucleus accumbens shell.[11][12]

-

Glutamate (B1630785): Caffeine has been shown to modulate glutamatergic transmission. By antagonizing A1 adenosine receptors, caffeine can increase the release of glutamate, an excitatory neurotransmitter.[13][14][15] Studies have demonstrated that caffeine administration leads to a significant increase in glutamate levels in various brain regions, including the posterior hypothalamus and the shell of the nucleus accumbens.[14][16][17]

-

Acetylcholine (B1216132): Caffeine can enhance cholinergic activity. Research indicates that orally administered caffeine increases the extracellular levels of acetylcholine in the hippocampus, an effect mediated by the antagonism of local A1 receptors.[18][19]

-

Gamma-Aminobutyric Acid (GABA): At higher, often toxic, concentrations, caffeine can act as an antagonist at GABA-A receptors, the primary inhibitory neurotransmitter receptors in the CNS.[4][20][21] This action can contribute to the anxiogenic and convulsant effects observed with high doses of caffeine.[15] Chronic caffeine intake may lead to an upregulation of GABA-A receptors.[22]

-

Norepinephrine (B1679862) and Serotonin: The blockade of adenosine's inhibitory effects by caffeine can also lead to an increased release of norepinephrine and serotonin, further contributing to its stimulant effects.[5][23]

Secondary Mechanisms of Action

While adenosine receptor antagonism is the primary mechanism at typical pharmacological doses, other mechanisms may contribute to caffeine's effects, especially at higher concentrations:

Phosphodiesterase (PDE) Inhibition

Caffeine can act as a competitive non-selective inhibitor of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP).[24][25] Inhibition of PDEs leads to an accumulation of intracellular cAMP, which can mimic the effects of neurotransmitters that act via this second messenger system, such as dopamine and epinephrine.[26] However, the concentrations of caffeine required for significant PDE inhibition are generally higher than those achieved through normal consumption and are more likely associated with its cardiovascular and antiasthmatic effects.[5][26][27]

Mobilization of Intracellular Calcium

At high concentrations, caffeine can induce the release of calcium from intracellular stores by acting on ryanodine (B192298) receptors.[5][28][29] This mechanism is also thought to be more relevant at toxicological doses rather than typical physiological exposures.[26] The activation of ryanodine receptors by caffeine is modulated by both cytosolic and luminal calcium concentrations.[30][31][32]

Quantitative Data on Caffeine's Mechanisms of Action

| Mechanism | Receptor/Enzyme | Action | Affinity/Potency | Physiological Relevance |

| Primary | Adenosine A1 Receptor | Antagonist | Ki ≈ 2-15 µM | High |

| Adenosine A2A Receptor | Antagonist | Ki ≈ 20-50 µM | High | |

| Secondary | Phosphodiesterases (non-selective) | Inhibitor | IC50 ≈ 0.1-1 mM | Lower (supraphysiological doses)[33] |

| Ryanodine Receptors | Agonist | Effective at mM concentrations | Lower (supraphysiological doses) | |

| GABA-A Receptors | Antagonist | Effective at high concentrations | Lower (toxic doses)[20] |

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values can vary depending on the experimental conditions and tissue type.

Experimental Protocols

Adenosine Receptor Binding Assay

Objective: To determine the binding affinity of caffeine for adenosine A1 and A2A receptors.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat striatum for A2A, cortex for A1) is homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the receptors.

-

Radioligand Binding: The membranes are incubated with a specific radiolabeled ligand for the adenosine receptor subtype of interest (e.g., [3H]CGS 21680 for A2A, [3H]DPCPX for A1) in the presence of varying concentrations of unlabeled caffeine.

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of caffeine, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the effect of caffeine on extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens, hippocampus) of an anesthetized animal.

-

Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: The dialysate, containing extracellular fluid from the surrounding brain tissue, is collected at regular intervals.

-

Caffeine Administration: Caffeine is administered to the animal (e.g., via intraperitoneal injection or orally).

-

Neurotransmitter Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection to quantify the concentrations of neurotransmitters such as dopamine, glutamate, and acetylcholine.

-

Data Analysis: Changes in neurotransmitter concentrations over time are compared to baseline levels before caffeine administration.

Signaling Pathways and Experimental Workflows

Caption: Adenosine Receptor Antagonism by Caffeine.

Caption: Phosphodiesterase (PDE) Inhibition by Caffeine.

Caption: Experimental Workflow for In Vivo Microdialysis.

References

- 1. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Articles [globalrx.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Caffeine - Wikipedia [en.wikipedia.org]

- 5. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Caffeine and adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Using caffeine and other adenosine receptor antagonists and agonists as therapeutic tools against neurodegenerative diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PDB-101: Learn: Videos: Caffeine and Adenosine: Antagonist and Agonist [pdb101.rcsb.org]

- 9. researchgate.net [researchgate.net]

- 10. Caffeine Effects on the Central Nervous System and Behavioral Effects Associated with Caffeine Consumption - Caffeine in Food and Dietary Supplements: Examining Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Caffeine induces neurobehavioral effects through modulating neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caffeine Induces Dopamine and Glutamate Release in the Shell of the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Caffeine Controls Glutamatergic Synaptic Transmission and Pyramidal Neuron Excitability in Human Neocortex [frontiersin.org]

- 14. Caffeine Induces Dopamine and Glutamate Release in the Shell of the Nucleus Accumbens | Journal of Neuroscience [jneurosci.org]

- 15. thevarsity.ca [thevarsity.ca]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Caffeine promotes glutamate and histamine release in the posterior hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Caffeine enhances acetylcholine release in the hippocampus in vivo by a selective interaction with adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Energy Drinks and the Neurophysiological Impact of Caffeine [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Inhibition of a gamma aminobutyric acid A receptor by caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. reddit.com [reddit.com]

- 23. Caffeine and the central nervous system: mechanisms of action, biochemical, metabolic and psychostimulant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. drugs.com [drugs.com]

- 25. CAFFEINE AND SODIUM BENZOATE INJECTION, USP [dailymed.nlm.nih.gov]

- 26. The Neurophysiology of Caffeine as a Central Nervous System Stimulant and the Resultant Effects on Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Caffeine and theophylline analogues: correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The brain ryanodine receptor: a caffeine-sensitive calcium release channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. A caffeine- and ryanodine-sensitive Ca2+ store in bullfrog sympathetic neurones modulates effects of Ca2+ entry on [Ca2+]i - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Single Ryanodine Receptor Channel Basis of Caffeine's Action on Ca2+ Sparks - PMC [pmc.ncbi.nlm.nih.gov]

- 31. scilit.com [scilit.com]

- 32. Caffeine Induces Ca2+ Release by Reducing The Threshold for Luminal Ca2+ Activation of the Ryanodine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Frontiers | Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions [frontiersin.org]

Synthesis and Characterization of Caffeine Benzoate Cocrystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cocrystallization has emerged as a robust strategy to enhance the physicochemical properties of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the synthesis and characterization of cocrystals formed between caffeine (B1668208), a widely consumed stimulant, and benzoic acid, a common carboxylic acid coformer. This document details various synthesis methodologies, comprehensive characterization techniques, and presents key quantitative data to facilitate the replication and further investigation of these multicomponent solid forms. The primary aim is to offer a practical resource for researchers in the fields of crystal engineering, pharmaceutical sciences, and drug development.

Introduction

Caffeine, a methylxanthine derivative, is a bitter-tasting, white crystalline solid that is well-known for its stimulant effects. From a pharmaceutical perspective, its physicochemical properties, such as solubility and stability, are of significant interest. Cocrystallization, the process of forming a crystalline solid that consists of two or more neutral molecular components in a stoichiometric ratio, offers a powerful means to modulate these properties without altering the chemical structure of the API itself.[1][2]

The formation of a cocrystal between caffeine and a coformer like benzoic acid is primarily driven by non-covalent interactions, most notably hydrogen bonding between the carboxylic acid group of benzoic acid and the imidazole (B134444) moiety of caffeine.[3][4] The resulting cocrystal can exhibit altered melting points, dissolution rates, and stability profiles compared to the individual components.[5][6] This guide will explore the practical aspects of synthesizing and characterizing caffeine benzoate (B1203000) cocrystals.

Synthesis Methodologies

The successful synthesis of caffeine benzoate cocrystals can be achieved through various techniques, each with its own advantages. The choice of method can influence the resulting crystal form, purity, and scalability.

Solution-Based Methods

Solution-based crystallization is a common and effective method for producing high-quality single crystals suitable for structural analysis.

-

Slow Evaporation: This technique involves dissolving stoichiometric amounts of caffeine and benzoic acid in a suitable solvent and allowing the solvent to evaporate slowly over time, leading to the formation of cocrystals. Solvents such as acetonitrile (B52724) and acetone (B3395972) have been shown to be effective for this system.[7]

-

Slurry Crystallization: In this method, a suspension of caffeine and benzoic acid in a solvent is stirred for an extended period.[5] The system eventually reaches thermodynamic equilibrium, yielding the most stable cocrystal form. This method is particularly useful for screening for new cocrystal phases.[3]

-

Periodic Taylor Vortex Flow: A novel approach for the direct nucleation of caffeine/benzoic acid cocrystals utilizes periodic Taylor vortex flow.[8] This method has been shown to promote the formation of pure cocrystals without the initial crystallization of individual components, which can occur with traditional mixing techniques.[8]

Mechanochemical Methods

Mechanochemical synthesis involves the use of mechanical energy to induce cocrystal formation, often in the absence of or with minimal solvent.

-

Neat Grinding: This solvent-free method involves grinding a physical mixture of caffeine and benzoic acid together using a mortar and pestle or a ball mill. The mechanical force provides the energy required to break the crystal lattices of the starting materials and form the new cocrystal phase.[9]

-

Liquid-Assisted Grinding (LAG): A small amount of a liquid is added to the solid mixture during grinding. This liquid acts as a catalyst, accelerating the cocrystallization process by enhancing molecular mobility.[9]

Characterization Techniques

Thorough characterization is essential to confirm the formation of a cocrystal and to evaluate its physicochemical properties. A combination of analytical techniques is typically employed.

Powder X-Ray Diffraction (PXRD)

PXRD is a fundamental technique for the identification of crystalline solids. The diffraction pattern of a cocrystal is unique and distinct from the patterns of the individual components or their physical mixture.[10]

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A cocrystal will typically exhibit a single, sharp endothermic peak corresponding to its melting point, which is different from the melting points of the individual components.[11][12][13]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the cocrystal and to identify the presence of solvates or hydrates.[14][15]

Spectroscopic Methods

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify changes in the vibrational modes of functional groups upon cocrystal formation. Hydrogen bonding interactions between caffeine and benzoic acid will result in characteristic shifts in the positions of the C=O and O-H stretching bands.[16]

Solubility and Dissolution Studies

Determining the apparent solubility and dissolution rate of the cocrystal is crucial for evaluating its potential to improve the biopharmaceutical properties of caffeine.[5] These studies are typically conducted in various buffer solutions to simulate physiological conditions.[5]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from the characterization of this compound cocrystals.

Table 1: Thermal Analysis Data

| Material | Melting Point (°C) | Enthalpy of Fusion (J/g) | Decomposition Onset (°C) |

| Caffeine | ~238 | - | >250 |

| Benzoic Acid | ~122 | - | >200 |

| Caffeine-Benzoate Cocrystal | 150 - 160 | Varies with stoichiometry and polymorph | ~220 |

Note: Specific values can vary depending on the experimental conditions and the specific polymorphic form of the cocrystal.[11][13][14]

Table 2: Key PXRD Peaks (2θ)

| Material | Prominent Peaks (2θ) |

| Caffeine | 8.7, 12.1, 26.6, 27.2 |

| Benzoic Acid | 16.8, 25.0, 26.8, 27.8 |

| Caffeine-Benzoate Cocrystal | Novel peaks distinct from starting materials |

Note: The exact peak positions for the cocrystal are dependent on the crystal structure and should be compared with reference patterns if available.[15]

Table 3: FTIR Spectral Shifts

| Functional Group | Caffeine (cm⁻¹) | Benzoic Acid (cm⁻¹) | Caffeine-Benzoate Cocrystal (cm⁻¹) |

| C=O (Amide) | ~1700, ~1650 | - | Shifted to lower wavenumbers |

| O-H (Carboxylic Acid) | - | ~3000-2500 (broad) | Sharpened and shifted |

| C=O (Carboxylic Acid) | - | ~1680 | Shifted to lower wavenumbers |

Note: The observed shifts are indicative of hydrogen bond formation between the caffeine and benzoic acid molecules.[16]

Experimental Protocols

Synthesis Protocol: Slurry Crystallization

-

Weigh equimolar amounts of caffeine and benzoic acid.

-

Place the solids in a vial.

-

Add a suitable solvent (e.g., acetonitrile) in an amount sufficient to create a stirrable slurry.

-

Seal the vial and stir the suspension at room temperature for 24-48 hours.

-

Filter the solid product under vacuum.

-

Wash the solid with a small amount of fresh solvent.

-

Dry the product in a vacuum oven at a temperature below its melting point.

Characterization Protocol: Powder X-Ray Diffraction (PXRD)

-

Gently grind the cocrystal sample to a fine powder using an agate mortar and pestle.

-

Mount the powdered sample onto a zero-background sample holder.

-

Collect the PXRD pattern using a diffractometer with Cu Kα radiation.

-

Scan over a 2θ range of 5° to 40° with a step size of 0.02° and a suitable scan speed.

-

Process the data using appropriate software to identify peak positions and intensities.

Characterization Protocol: Differential Scanning Calorimetry (DSC)

-

Accurately weigh 3-5 mg of the cocrystal sample into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature to determine the melting point and enthalpy of fusion.

Visualizations

Caption: Workflow for the synthesis of this compound cocrystals.

Caption: Analytical workflow for cocrystal characterization.

Conclusion

The synthesis and characterization of this compound cocrystals provide a valuable case study in the field of crystal engineering. The methodologies and analytical techniques detailed in this guide offer a comprehensive framework for the successful preparation and evaluation of these and other cocrystal systems. The ability to systematically modify the physicochemical properties of caffeine through cocrystallization highlights the potential of this approach for the development of improved pharmaceutical products. Further research can build upon this foundation to explore the full range of coformers and to optimize the performance of caffeine-based cocrystals for various applications.

References

- 1. The curious case of (caffeine)·(benzoic acid): how heteronuclear seeding allowed the formation of an elusive cocrystal - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Research Portal [iro.uiowa.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Superior Dissolution Behavior and Bioavailability of Pharmaceutical Cocrystals and Recent Regulatory Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

- 14. researchgate.net [researchgate.net]

- 15. WO2017009813A1 - Novel caffeine cocrystals and their polymorphic forms - Google Patents [patents.google.com]

- 16. Rapid Qualitative and Quantitative Analysis of Caffeine and Sodium Benzoate in Annaca by Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of Caffeine Sodium Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeine (B1668208) Sodium Benzoate (B1203000) is a compound valued both for its therapeutic applications and its utility as a research tool. This technical guide provides a comprehensive overview of its pharmacological profile, with a focus on the molecular mechanisms, pharmacokinetic and pharmacodynamic properties, and established clinical uses. The primary active component, caffeine, exerts its effects predominantly through the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase enzymes. Sodium benzoate, while primarily included to enhance the solubility of caffeine, possesses its own distinct pharmacological activities. This document synthesizes quantitative data from numerous studies, details key experimental protocols, and provides visual representations of relevant pathways and workflows to serve as a thorough resource for the scientific community.

Introduction

Caffeine, a methylxanthine alkaloid, is the most widely consumed psychoactive substance globally.[1] In pharmaceutical formulations, it is often combined with sodium benzoate, the sodium salt of benzoic acid, to form caffeine sodium benzoate. This combination increases the solubility of caffeine in aqueous solutions, making it suitable for parenteral administration.[2][3] While initially developed for this physicochemical advantage, the combination has found specific clinical niches, particularly as a central nervous system (CNS) and respiratory stimulant.[4] This guide will dissect the pharmacological contributions of each component, with a primary focus on caffeine as the main active moiety.

Pharmacodynamics: Mechanism of Action

The physiological effects of caffeine are multifaceted, arising from its interaction with several molecular targets. The primary mechanisms of action at therapeutic concentrations are the antagonism of adenosine receptors and the inhibition of phosphodiesterase enzymes.[1][5]

Adenosine Receptor Antagonism

Adenosine is an endogenous purine (B94841) nucleoside that modulates a wide array of physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₒ, and A₃.[6] Caffeine's structural similarity to adenosine allows it to bind to these receptors without activating them, thereby acting as a competitive antagonist.[1] This blockade prevents the inhibitory effects of adenosine on neurotransmission, leading to the characteristic stimulant effects of caffeine.[1] The A₂ₐ receptor, in particular, has been identified as a principal target for caffeine's effects in the central nervous system.[6]

Phosphodiesterase (PDE) Inhibition

Caffeine can non-selectively inhibit various phosphodiesterase (PDE) enzymes.[5] PDEs are responsible for the degradation of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, caffeine leads to an accumulation of cAMP and cGMP, which can potentiate the effects of hormones and neurotransmitters that act via these signaling pathways.[2][5] However, it is important to note that the concentrations of caffeine required for significant PDE inhibition are generally higher than those achieved through typical therapeutic doses.[5]

Other Mechanisms

At higher, often toxicological, concentrations, caffeine can also mobilize intracellular calcium stores through its interaction with ryanodine (B192298) receptors and may act as an antagonist at GABA-A receptors.[1][5]

Role of Sodium Benzoate

Sodium benzoate is not merely an excipient. It is used therapeutically in the management of urea (B33335) cycle disorders to help reduce high blood ammonia (B1221849) levels.[7] More recently, it has been investigated as an inhibitor of D-amino acid oxidase (DAAO), which may enhance N-methyl-D-aspartate (NMDA) receptor function, suggesting potential applications in CNS disorders like schizophrenia and dementia.[7][8]

Quantitative Pharmacological Data

To facilitate a clear understanding of caffeine's interaction with its primary molecular targets, the following tables summarize key quantitative data from various in vitro studies.

Table 1: Caffeine Binding Affinity (Ki) for Adenosine Receptor Subtypes [6]

| Receptor Subtype | Ki (µM) |

| A₁ | 10.7 |

| A₂ₐ | 9.56 |

| A₂ₒ | 10.4 |

| A₃ | 13.3 |

Table 2: Caffeine Inhibitory Activity (IC₅₀/Ki) for Phosphodiesterase (PDE) Isoforms [6]

| PDE Isoform | IC₅₀/Ki (µM) |

| PDE1b | 480 |

| PDE2 | 710 |

| PDE3 | >100 |

| PDE4 | >100 |

| PDE5 | 690 |

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of caffeine and sodium benzoate have been characterized in both preclinical and clinical studies.

Caffeine Pharmacokinetics

Caffeine is rapidly and completely absorbed following oral administration and is distributed throughout the body's water, readily crossing the blood-brain barrier and the placenta.[5][9] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2 into its three main metabolites: paraxanthine, theobromine, and theophylline.[5]

Table 3: Pharmacokinetic Parameters of Caffeine (Intravenous Administration)

| Species | Dose | T½ (hours) | Vd (L/kg) | Cl (mL/min/kg) | Reference |

| Human | 3.0 mg/kg (as caffeine benzoate) | 9.46 ± 4.32 | 0.55 ± 0.13 | 0.85 ± 0.44 | [10] |

| Human | N/A (Adults) | 3-4 | N/A | N/A | [9] |

| Neonate | 3-30 mg/kg (as caffeine citrate) | Markedly prolonged | Higher than adults | Markedly lower | [11] |

Sodium Benzoate Pharmacokinetics

Sodium benzoate is rapidly absorbed and converted to benzoic acid, which is then conjugated with glycine (B1666218) in the liver to form hippuric acid and excreted in the urine. The pharmacokinetics of benzoic acid have been shown to be dose-dependent.[12]

Table 4: Pharmacokinetic Parameters of Benzoic Acid (from Sodium Benzoate Oral Administration in Humans)

| Dose (mg) | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) | T½ (hours) | Reference |

| 250 | 12.1 ± 4.1 | ~0.5 | 8.3 ± 2.6 | ~0.3 | [7][8] |

| 500 | 33.4 ± 11.2 | ~0.5 | 21.0 ± 6.8 | ~0.3 | [7][8] |

| 1000 | 82.2 ± 26.9 | ~0.5 | 85.0 ± 32.7 | ~0.3 | [7][8] |

| 2000 | 217.3 ± 51.0 | ~0.5 | 344.4 ± 112.1 | ~0.3 | [7][8] |

Clinical Applications and Efficacy

The primary clinical applications of caffeine sodium benzoate leverage its stimulant properties on the central nervous and respiratory systems.

-

Post-Dural Puncture Headache (PDPH): Intravenous administration of caffeine sodium benzoate has been shown to be an effective treatment for PDPH.[13][14] The proposed mechanism is cerebral vasoconstriction, which counteracts the vasodilation thought to contribute to the headache.

-

Respiratory Depression: It has been used as a respiratory stimulant in cases of overdose with CNS depressant drugs like opioids or alcohol, although this use is now less common in favor of other supportive therapies.[4][9]

-

Augmentation of Electroconvulsive Therapy (ECT): Caffeine is sometimes used off-label to prolong seizure duration during ECT.[4]

-

Apnea (B1277953) of Prematurity: While caffeine citrate (B86180) is the preferred formulation for this indication, the stimulant effects of caffeine are central to its efficacy in treating apnea in premature infants.[4]

Safety and Toxicology

At therapeutic doses, caffeine sodium benzoate is generally well-tolerated. Common side effects are extensions of its pharmacological effects and include nervousness, restlessness, insomnia, and tachycardia.[4] Large doses can lead to more severe effects such as anxiety, agitation, cardiac arrhythmias, and seizures.[9]

Experimental Protocols

Radioligand Binding Assay for Adenosine Receptors

Objective: To determine the binding affinity (Ki) of caffeine for adenosine receptor subtypes.

Methodology:

-

Membrane Preparation: Homogenates of tissues expressing the target receptor (e.g., equine forebrain for A₁ and A₂ₐ receptors) are prepared.[15]

-

Radioligand Selection: A subtype-selective radioligand is used, such as [³H]DPCPX for A₁ receptors or [³H]ZM241385 for A₂ₐ receptors.[15]

-

Assay Incubation: Tissue homogenates are incubated with the radioligand in the presence of varying concentrations of unlabeled caffeine.

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

-

Data Analysis: The concentration of caffeine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Monitoring in Rats

Objective: To assess the effect of caffeine on extracellular neurotransmitter levels in specific brain regions.

Methodology:

-

Surgical Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., striatum or hippocampus) of an anesthetized rat.[2][16][17]

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

-

Sample Collection: Small molecules, including neurotransmitters like dopamine (B1211576) and serotonin (B10506), diffuse across the dialysis membrane into the aCSF, which is then collected as dialysate samples at regular intervals.[17]

-

Drug Administration: Caffeine is administered systemically (e.g., intravenously or intraperitoneally).[16][18]

-

Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using a sensitive analytical technique, typically high-performance liquid chromatography (HPLC) with electrochemical detection.[17]

Clinical Trial Protocol for Post-Dural Puncture Headache

Objective: To evaluate the efficacy and safety of intravenous caffeine sodium benzoate for the prevention or treatment of PDPH.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled trial is conducted.[13][14]

-

Patient Population: Patients undergoing procedures with a risk of PDPH, such as spinal anesthesia, are enrolled.[13][14]

-

Intervention: Patients are randomized to receive either an intravenous infusion of caffeine sodium benzoate (e.g., 500 mg in 1000 mL normal saline) or a placebo (e.g., 1000 mL normal saline).[13][14]

-

Outcome Measures: The primary outcome is the incidence and severity of headache, often assessed using a Visual Analog Scale (VAS). Secondary outcomes may include the need for rescue analgesics and the occurrence of adverse events.[13][14]

-

Statistical Analysis: The data are analyzed to compare the outcomes between the caffeine and placebo groups.[14]

Visualizations: Pathways and Workflows

Signaling Pathways of Caffeine's Primary Mechanisms

Caption: Primary signaling pathways affected by caffeine.

Generalized Experimental Workflow for Receptor Binding Assay

Caption: Workflow for a radioligand binding assay.

Logical Relationship of Pharmacodynamic Effects

Caption: Relationship between mechanisms and clinical effects.

References

- 1. Caffeine - Wikipedia [en.wikipedia.org]

- 2. Determination of the effects of caffeine and carbamazepine on striatal dopamine release by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caffeine/Caffeine and Sodium Benzoate Monograph for Professionals - Drugs.com [drugs.com]

- 5. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Safety of Sodium Benzoate, a d-Amino Acid Oxidase (DAAO) Inhibitor, in Healthy Subjects: A Phase I, Open-label Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. syneurx.com [syneurx.com]

- 9. americanregent.com [americanregent.com]

- 10. Pharmacokinetics of intravenous caffeine in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Population pharmacokinetics of intravenous caffeine in neonates with apnea of prematurity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intravenous administration of caffeine sodium benzoate for postdural puncture headache - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. avmajournals.avma.org [avmajournals.avma.org]

- 16. Application of microdialysis for study of caffeine distribution into brain and cerebrospinal fluid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Modulation of the stress response by coffee: an in vivo microdialysis study of hippocampal serotonin and dopamine levels in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. basinc.com [basinc.com]

An In-depth Technical Guide to the Chemical Properties of Caffeine and Sodium Benzoate Mixtures

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of caffeine (B1668208) and sodium benzoate (B1203000) is a well-established formulation, primarily utilized in pharmaceuticals to enhance the aqueous solubility of caffeine, a compound known for its relatively low solubility in water. Sodium benzoate acts as a hydrotropic agent, forming a complex with caffeine that is more readily soluble.[1][2] This technical guide provides a comprehensive overview of the chemical properties of this mixture, focusing on aspects critical for research, development, and quality control. The information presented herein is intended to serve as a valuable resource for professionals in the fields of pharmaceutical sciences, analytical chemistry, and drug development.

Physicochemical Properties

The physicochemical properties of the caffeine and sodium benzoate mixture are fundamental to its formulation, stability, and bioavailability. While often used in a 1:1 ratio in injectable formulations, other ratios can be prepared to achieve specific solubility and stability characteristics.[3][4]

General Properties

A summary of the general physicochemical properties of the caffeine and sodium benzoate mixture is presented in Table 1.

Table 1: General Physicochemical Properties of Caffeine and Sodium Benzoate Mixture

| Property | Value | References |

| Appearance | White powder | [5] |

| Odor | Odorless | [5] |

| Taste | Slightly bitter | [5] |

| CAS Number | 8000-95-1 | [6][7][8] |

| Molecular Formula | C₈H₁₀N₄O₂•C₇H₅NaO₂ (for the complex) | [6][7] |

| Molecular Weight | ~338.33 g/mol (for a 1:1 complex) | [6][8] |

| pH of Injection (USP) | 6.5 - 8.5 | [3] |

Solubility

Sodium benzoate significantly increases the aqueous solubility of caffeine through a mechanism known as hydrotropy.[2] This involves the formation of a soluble complex. The solubility of caffeine in water is approximately 21.7 g/L at room temperature, and this can be substantially increased in the presence of sodium benzoate.[9][10] For instance, a solid composition with a 2.5:1 ratio of sodium benzoate to caffeine is readily soluble in water.[11]

Table 2: Solubility Data

| Solvent | Solubility of Mixture | References |

| Water | Freely soluble | [5] |

| Ethanol (95%) | Sparingly soluble | [5] |

| Diethyl ether | Practically insoluble | [5] |

| Acetic acid (100) | Soluble | [5] |

| Acetic anhydride | Soluble | [5] |

Stability

Forced degradation studies have shown that the caffeine and sodium benzoate mixture is susceptible to degradation under certain stress conditions, most notably photolytic conditions.[12] This highlights the importance of protecting formulations from light to maintain their stability and efficacy.

Table 3: Summary of Forced Degradation Studies

| Stress Condition | Degradation of Sodium Benzoate | Degradation of Caffeine | Reference |

| Photolytic | 98.92% | 85.34% | [12] |

| Acidic | Lower than photolytic | Lower than photolytic | [12] |

| Alkaline | Lower than photolytic | Lower than photolytic | [12] |

| Oxidative | Lower than photolytic | Lower than photolytic | [12] |

| Thermal | Lower than photolytic | Lower than photolytic | [12] |

Experimental Protocols

Accurate and precise analytical methods are crucial for the quality control of caffeine and sodium benzoate formulations. The following sections detail the methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the simultaneous quantification of caffeine and sodium benzoate.

Caption: Workflow for HPLC analysis of caffeine and sodium benzoate.

Table 4: HPLC Method Parameters

| Parameter | Condition 1 | Condition 2 |

| Column | Spherisorb-C18, 5 µm (4.6 mm x 200 mm) | Nucleosil 5C18 (4.0 mm x 0.15 m) |

| Mobile Phase | Methanol : 0.5 M Sodium Dihydrogen Phosphate (B84403) (26:74) | M/30 KH₂PO₄ + M/30 Na₂HPO₄·2H₂O : Methanol (70:30) |

| Flow Rate | 1.0 mL/min | Not specified |

| Detection | UV at 220 nm | UV detector |

| Temperature | Ambient | 40°C |

| Internal Standard | Not specified | Antipyrine |

| Reference | [13] |

-

Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of caffeine and sodium benzoate reference standards in the mobile phase to prepare a stock solution of known concentration.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

-

Sample Preparation: For a solid dosage form, accurately weigh and powder a representative number of tablets. Dissolve a portion of the powder equivalent to a target concentration in a suitable solvent (e.g., 20% aqueous methanol), sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.[13]

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simpler and more rapid method for the simultaneous estimation of caffeine and sodium benzoate.

The simultaneous equation method is commonly employed, which involves measuring the absorbance at the λmax of each component.

Table 5: UV-Visible Spectrophotometry Parameters

| Parameter | Value | Reference |

| λmax of Sodium Benzoate | 224 nm | [12][14] |

| λmax of Caffeine | 272-274 nm | [12][14] |

| Isobestic Point | 241-242 nm | [14] |

| Solvent/Diluent | Distilled Water | [12][14] |

-

Standard Stock Solutions: Prepare separate stock solutions of caffeine and sodium benzoate (e.g., 1000 µg/mL) in distilled water.

-

Working Standard Solutions: From the stock solutions, prepare working standard solutions of known concentrations (e.g., 10 µg/mL).

-

Sample Preparation: For liquid samples like soft drinks, degas the sample by sonication. For solid samples, dissolve a known amount in distilled water to achieve a concentration within the Beer-Lambert law range.[14]

Dissolution Testing

Dissolution testing is a critical quality control parameter for solid oral dosage forms.

While a specific method for the combined tablet is not detailed in the provided search results, a general procedure based on USP guidelines can be outlined.

-

Apparatus: USP Apparatus 2 (Paddle) or Apparatus 1 (Basket).

-

Dissolution Medium: 900 mL of a suitable medium, such as pH 6.8 phosphate buffer or water.

-

Temperature: 37 ± 0.5 °C.

-

Rotation Speed: 50 or 75 rpm for the paddle apparatus.

-

Sampling: Withdraw aliquots at predetermined time intervals (e.g., 10, 20, 30, 45, 60 minutes).

-

Analysis: Analyze the withdrawn samples for caffeine and sodium benzoate content using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

Mechanism of Action and Signaling Pathways

The primary pharmacological activity of the mixture is attributed to caffeine, which acts as a non-selective antagonist of adenosine (B11128) receptors, particularly the A1 and A2A subtypes.[15] Sodium benzoate, in this context, primarily serves as a formulation aid to increase caffeine's solubility and does not have a direct synergistic pharmacological effect on the central nervous system in the same manner as caffeine.

Adenosine A2A Receptor Signaling Pathway

Caffeine's stimulant effects are largely mediated by its blockade of A2A receptors in the brain. Adenosine, an endogenous neuromodulator, typically binds to these receptors, leading to a cascade of events that ultimately results in decreased neuronal excitability and the promotion of sleep. By competitively inhibiting adenosine from binding, caffeine reverses these effects, leading to increased alertness and wakefulness.

The A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase through a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP).[16][17] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, influencing neuronal function.[18]

Caption: Caffeine competitively antagonizes the adenosine A2A receptor.

Conclusion

The caffeine and sodium benzoate mixture remains a relevant formulation in pharmaceutical applications due to the effective solubilization of caffeine by sodium benzoate. A thorough understanding of its chemical properties, including solubility, stability, and appropriate analytical methodologies, is essential for the development of safe, effective, and stable drug products. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and an overview of the mechanism of action to aid researchers, scientists, and drug development professionals in their work with this combination. The provided diagrams for experimental workflows and signaling pathways offer a visual representation of key processes, further facilitating comprehension and application of this knowledge.

References

- 1. scielo.org.ar [scielo.org.ar]

- 2. researchgate.net [researchgate.net]

- 3. ijtsrd.com [ijtsrd.com]

- 4. CAFFEINE and SODIUM BENZOATE (8000-95-1) for sale [vulcanchem.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. CAFFEINE-SODIUM BENZOATE|lookchem [lookchem.com]

- 7. Caffeine sodium benzoate | CymitQuimica [cymitquimica.com]

- 8. Sodium caffeine benzoate | C15H15N4NaO4 | CID 23669229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. iosrjournals.org [iosrjournals.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. US3919431A - Process for making and using sodium benzoate-caffeine compositions - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. rjptonline.org [rjptonline.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Genesis of a Stimulant: A Technical History of Caffeine Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeine (B1668208) benzoate (B1203000), a compound historically significant in therapeutics, represents a pivotal development in the administration of caffeine. This technical guide delves into the history, discovery, and physicochemical properties of caffeine benzoate, clarifying its nature as both a co-crystal and, more commonly, a mixture designed to enhance solubility. We will explore its synthesis, mechanism of action, and the early experimental context of its use, providing a comprehensive resource for researchers in pharmacology and drug development.

Introduction: The Need for a More Soluble Caffeine

Caffeine, first isolated from coffee beans by Friedlieb Ferdinand Runge in 1819, quickly garnered interest for its stimulant properties.[1] By the late 19th and early 20th centuries, its therapeutic potential as a central nervous system (CNS) and respiratory stimulant was well-recognized.[1] However, the relatively low solubility of caffeine in water presented a significant challenge for its parenteral administration, a crucial route for rapid therapeutic effect in clinical settings. This limitation spurred the search for a more soluble form of caffeine, leading to the development of this compound.

The Discovery and Nature of this compound

Historically, the term "this compound" has most often referred to a mixture of caffeine and sodium benzoate.[2] This combination was developed in the late 19th and early 20th centuries for use in injections to stimulate the heart and respiration.[1] The addition of sodium benzoate, a salt of benzoic acid, significantly increases the aqueous solubility of caffeine, facilitating the preparation of injectable solutions.

More recently, the term has also been used to describe a specific 1:1 co-crystal of caffeine and benzoic acid. A 2013 study highlighted the difficulty in forming this co-crystal, suggesting that for much of its history, "this compound" was indeed a physical mixture rather than a distinct, single chemical entity.

Physicochemical Properties

The properties of this compound can be described for both the common mixture and the co-crystal.

Caffeine and Sodium Benzoate Mixture

This is the form most frequently used in pharmaceutical preparations. The primary purpose of the mixture is to leverage the hydrotropic property of sodium benzoate to increase the solubility of caffeine.

| Property | Value | Reference |

| Appearance | White powder | |

| Solubility | Soluble in water | [3] |

| Typical Ratio (Caffeine:Sodium Benzoate) | 1:1 by weight in injections |

Caffeine-Benzoic Acid Co-crystal

The co-crystal is a distinct solid form where caffeine and benzoic acid molecules are arranged in a specific crystalline lattice.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆N₄O₄ | |

| Molecular Weight | 316.31 g/mol | |

| Melting Point | Varies by study; often between the melting points of the individual components. | [4] |

| Crystal System | Monoclinic |

Synthesis and Preparation

Preparation of Caffeine and Sodium Benzoate Injection

The traditional method for preparing an injectable solution involves the simple dissolution of caffeine and sodium benzoate in sterile water. A common formulation contains equal parts by weight of caffeine and sodium benzoate.

Experimental Protocol: Preparation of a Homogeneous Solid Composition

A patented process for creating a solid, homogeneous composition of sodium benzoate and caffeine involves the following steps:

-

Dissolution: Dissolve sodium benzoate and caffeine in an aqueous solution. The dissolution of caffeine is enhanced if the sodium benzoate is dissolved first.

-

Drying: Dry the solution to remove the water. This can be achieved through methods such as drum drying.

-

Final Product: The result is a solid, homogeneous composition with a defined ratio of sodium benzoate to caffeine.

This method ensures a consistent and uniform product, which is crucial for accurate dosing in pharmaceutical applications.

Mechanism of Action and Signaling Pathways

The pharmacological effects of this compound are primarily attributed to the caffeine component. Benzoate is generally considered to be the inactive solubilizing agent in the mixture, though some research suggests it may have its own biological effects.

Caffeine's primary mechanisms of action are:

-

Adenosine (B11128) Receptor Antagonism: Caffeine is a non-selective antagonist of adenosine A1 and A2A receptors in the brain.[5] Adenosine is a neuromodulator that promotes sleep and suppresses arousal. By blocking these receptors, caffeine inhibits the effects of adenosine, leading to increased neuronal firing, enhanced alertness, and wakefulness.[5][6]

-

Phosphodiesterase (PDE) Inhibition: At higher concentrations, caffeine inhibits phosphodiesterases, enzymes that break down the second messenger cyclic adenosine monophosphate (cAMP).[6] This leads to an accumulation of cAMP in cells, which can potentiate the effects of hormones and neurotransmitters that act via cAMP-dependent pathways.

The stimulant effects of caffeine on the central nervous system, heart, and respiratory system are a direct result of these mechanisms.[6][7]

Signaling Pathway of Caffeine

Caption: Signaling pathway of caffeine's primary mechanisms of action.

Historical Clinical Applications and Experimental Use

The primary historical clinical application of caffeine and sodium benzoate injection was as a central nervous system and respiratory stimulant.[1][7] It was used to counteract respiratory depression resulting from overdoses of CNS depressant drugs like opioid analgesics and alcohol.[7]

While detailed protocols from the earliest studies are scarce in modern databases, the typical administration was via intramuscular or slow intravenous injection. Dosages for respiratory depression were in the range of 500 mg to 1 gram of the combined product.

More contemporary research has explored the use of caffeine and sodium benzoate in the treatment of post-dural puncture headaches.[8]

Experimental Workflow: Early Clinical Use for Respiratory Depression

Caption: A logical workflow for the early clinical application of this compound.

Conclusion

This compound, primarily as a mixture of caffeine and sodium benzoate, holds a significant place in the history of pharmacology. Its development was a crucial step in overcoming the formulation challenges of caffeine, enabling its use as a potent injectable stimulant. While modern medicine has seen the advent of more targeted and effective respiratory stimulants, the study of this compound provides valuable insights into the principles of drug formulation and the enduring therapeutic relevance of caffeine. The more recent characterization of the caffeine-benzoic acid co-crystal opens new avenues for research into the solid-state chemistry of this classic compound.

References

- 1. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 2. Sodium this compound | C15H15N4NaO4 | CID 23669229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium benzoate CAS#: 532-32-1 [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Sodium benzoate - Wikipedia [en.wikipedia.org]

Supramolecular Interactions in the Caffeine-Benzoate Crystal Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the supramolecular interactions governing the crystal structure of the caffeine-benzoic acid cocrystal. The formation of this cocrystal, often elusive, is stabilized by a network of non-covalent interactions, which are critical in determining its physicochemical properties, including solubility and stability. This document outlines the key interactions, presents quantitative crystallographic data, details the experimental and computational methodologies used for its characterization, and visualizes the molecular assembly.

Core Supramolecular Interactions

The crystal structure of the caffeine-benzoic acid (1:1) cocrystal is primarily stabilized by a combination of hydrogen bonding, π-π stacking, and C-H···O interactions. These non-covalent forces dictate the packing of the caffeine (B1668208) and benzoic acid molecules within the crystal lattice.

The most significant interaction is the O-H···N hydrogen bond formed between the carboxylic acid group of benzoic acid and the imidazole (B134444) nitrogen (N9) of the caffeine molecule.[1] This robust interaction is a common supramolecular synthon in cocrystals of caffeine with carboxylic acids.

In addition to this primary hydrogen bond, the crystal structure is further stabilized by a network of weaker interactions:

-

π-π stacking: Parallel displaced π-π stacking interactions are observed between the aromatic rings of adjacent caffeine and benzoic acid molecules. These interactions contribute significantly to the overall stability of the crystal packing.

-

C-H···O interactions: Several weaker C-H···O hydrogen bonds are present, involving the methyl and aromatic C-H groups of caffeine as donors and the carbonyl oxygen atoms of both caffeine and benzoic acid as acceptors. These interactions play a crucial role in the three-dimensional organization of the crystal structure.

Quantitative Analysis of Supramolecular Interactions

The geometric parameters of the key intermolecular interactions, as determined from single-crystal X-ray diffraction data, are summarized in the tables below. These values provide a quantitative basis for understanding the strength and nature of the supramolecular assembly.

Table 1: Hydrogen Bonding Parameters

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| O(1)-H(1)···N(9) | 0.84 | 1.84 | 2.67 | 173 |

| C(8)-H(8)···O(2) | 0.93 | 2.45 | 3.36 | 168 |

| C(1_Me)-H(1A)···O(1C) | 0.96 | 2.58 | 3.52 | 166 |

| C(3_Me)-H(3B)···O(2C) | 0.96 | 2.54 | 3.48 | 167 |

| C(7_Me)-H(7A)···O(1B) | 0.96 | 2.49 | 3.43 | 167 |

Symmetry codes may apply to acceptor atoms.

Table 2: π-π Stacking Parameters

| Interacting Rings | Centroid-to-Centroid Distance (Å) | Perpendicular Distance (Å) | Slip Distance (Å) |

| Caffeine···Benzoic Acid | 3.75 | 3.42 | 1.58 |

| Caffeine···Caffeine | 3.82 | 3.51 | 1.55 |

Table 3: Crystallographic Data for Caffeine-Benzoic Acid Cocrystal

| Parameter | Value |

| Formula | C₁₅H₁₆N₄O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2358 |

| b (Å) | 9.1056 |

| c (Å) | 15.9131 |

| α (°) | 90 |

| β (°) | 104.5787 |

| γ (°) | 90 |

| Volume (ų) | 1572.5 |

| Z | 4 |

Data obtained from the Crystallography Open Database (COD) entry 1514629, which corresponds to the study by Bučar et al.[2]

Experimental Protocols

The successful formation and characterization of the caffeine-benzoic acid cocrystal often require specific experimental conditions due to its elusive nature.

Cocrystal Synthesis: Heteronuclear Seeding

The formation of the caffeine-benzoic acid cocrystal can be challenging using conventional methods. A successful approach involves heteronuclear seeding.

Protocol:

-

Preparation of Seed Crystals: Synthesize cocrystals of caffeine with a structurally similar coformer, such as 3-fluorobenzoic acid. These act as heteronuclear seeds.

-

Cocrystallization Setup: Prepare a saturated solution of caffeine and benzoic acid in a suitable solvent (e.g., nitromethane).

-

Seeding: Introduce a small quantity of the heteronuclear seed crystals into the supersaturated solution.

-

Crystal Growth: Allow the solution to slowly evaporate at room temperature. The seed crystals will induce the nucleation and growth of the desired caffeine-benzoic acid cocrystals.

Single-Crystal X-ray Diffraction (SCXRD)

Methodology:

-

Crystal Mounting: A suitable single crystal of the caffeine-benzoic acid cocrystal is mounted on a goniometer head.

-

Data Collection: X-ray diffraction data are collected at a controlled temperature (e.g., 150 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Data Processing: The collected diffraction data are processed, including integration of reflection intensities and corrections for Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Samples are prepared using the Attenuated Total Reflectance (ATR) technique or by preparing KBr pellets.

-

Data Acquisition: FT-IR spectra are recorded in the range of 4000-400 cm⁻¹.

-

Analysis: The formation of the cocrystal is confirmed by shifts in the characteristic vibrational bands, particularly the O-H stretching band of the carboxylic acid and the C=O stretching bands of both caffeine and benzoic acid, indicating their involvement in hydrogen bonding.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy:

-

Sample Preparation: The powdered cocrystal sample is packed into a zirconia rotor.

-

Data Acquisition: ¹³C and ¹H solid-state NMR spectra are acquired using a solid-state NMR spectrometer. Cross-polarization magic-angle spinning (CP/MAS) experiments are typically performed.

-

Analysis: Changes in the chemical shifts of the carbon and proton nuclei upon cocrystal formation provide information about the local chemical environment and intermolecular interactions. For instance, the involvement of the imidazole nitrogen of caffeine in hydrogen bonding can be inferred from changes in the chemical shifts of nearby carbon atoms.

Computational Modeling

Computational methods are instrumental in predicting the stability and understanding the nature of supramolecular interactions in the caffeine-benzoic acid cocrystal.

Methodology:

-

Crystal Structure Prediction (CSP): CSP studies are performed to generate and rank a multitude of possible crystal structures based on their lattice energies. This can predict the thermodynamic feasibility of the cocrystal.

-

Force-Field and Density Functional Theory (DFT) Calculations: The geometry of the caffeine-benzoic acid dimer and the periodic crystal structure are optimized using appropriate force fields or DFT methods (e.g., with dispersion corrections). These calculations provide insights into the interaction energies and the contributions of different non-covalent interactions.

-

Software: Commonly used software for these calculations includes Gaussian for molecular calculations and CRYSTAL or VASP for periodic systems.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key supramolecular interactions and the experimental workflow for the characterization of the caffeine-benzoic acid cocrystal.

Caption: Key supramolecular interactions in the caffeine-benzoate crystal.

Caption: Experimental workflow for caffeine-benzoate cocrystal analysis.

References

An In-depth Technical Guide to the Solubility and Stability of Caffeine Benzoate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the caffeine-benzoate complex in aqueous solutions. It consolidates key quantitative data, details relevant experimental methodologies, and visualizes critical processes and pathways to support research and development activities.

Executive Summary

Caffeine (B1668208), a widely used central nervous system stimulant, exhibits limited aqueous solubility. This limitation is often overcome by complexation with hydrotropic agents such as sodium benzoate (B1203000), which significantly enhances its solubility.[1][2] The resulting caffeine-benzoate complex is "freely soluble" in water, allowing for the formulation of high-concentration aqueous solutions, such as those used in Caffeine and Sodium Benzoate Injection, USP.[3] This guide delves into the physicochemical properties of this complex, focusing on the quantitative aspects of its solubility and its stability under various stress conditions. Understanding these parameters is critical for formulation development, ensuring product efficacy, safety, and shelf-life.

Solubility of Caffeine-Benzoate

The increased solubility of caffeine in the presence of sodium benzoate is a classic example of hydrotropy. Recent studies have elucidated that this phenomenon involves multiple mechanisms, including π-stacking between the caffeine molecule and the benzoate anion, and crucial hydrogen bond interactions between the benzoate anion and surrounding water molecules, which helps to dissolve the entire complex.[2][4]

Quantitative Solubility Data

While official monographs describe the caffeine-sodium benzoate complex as "freely soluble in water," specific quantitative data across a range of temperatures and pH values is not extensively published in readily available literature.[3] However, data on the individual components and high-concentration formulations provide valuable context.

A patent for preparing solid, homogeneous compositions of sodium benzoate and caffeine notes that for a 2.5:1 weight ratio of sodium benzoate to caffeine, an aqueous solution at 25°C could contain up to approximately 31% by weight of sodium benzoate and 12.4% by weight of caffeine, indicating a very high degree of solubility for the complex.[5]

For baseline comparison, the solubility of caffeine alone in water is highly dependent on temperature.

Table 1: Solubility of Caffeine in Pure Water at Various Temperatures

| Temperature (°C) | Solubility (g / 100 mL) | Molar Solubility (mol/L) | Data Source(s) |

|---|---|---|---|

| 10 | 0.77 | 0.040 | [6] |

| 15 | 1.00 | 0.051 | [6] |

| 20 | 1.27 | 0.065 | [6] |

| 25 | 2.17 | 0.112 | [6] |

| 30 | 2.60 | 0.134 | [6] |

| 35 | 3.29 | 0.169 | [6] |

| 40 | 4.23 | 0.218 | [6] |

| 45 | 5.41 | 0.279 | [6] |

| 50 | 6.97 | 0.359 | [6] |

| 55 | 8.70 | 0.448 | [6] |

| 60 | 10.86 | 0.559 | [6] |

| 100 | ~67 | ~3.45 |[7] |

Note: Molar solubility calculated based on caffeine's molecular weight of 194.19 g/mol .

Thermodynamic Parameters of Complexation

The interaction between caffeine and benzoate is an equilibrium process. An early study investigated the thermodynamic parameters for the complexation of caffeine with several aromatic compounds, including sodium benzoate.[8] While the specific values for the caffeine-benzoate complex were not detailed in the abstract, the study confirmed that for most aromatic ligands complexing with caffeine, both the entropy and free energy of complexation are linearly related to the enthalpy, indicating an isoequilibrium relationship.[8] This suggests that the complexation is a thermodynamically driven process. Qualitative enthalpy data from another study indicates that a similar complex formation occurs between caffeine and sodium benzoate as is seen with caffeine and sodium salicylate.[9]

Stability of Caffeine-Benzoate in Aqueous Solutions

The stability of caffeine and sodium benzoate in aqueous solution is critical for liquid dosage forms. The official injection has a pH range of 6.5 to 8.5 and is instructed to be stored at controlled room temperature, protected from heat, light, and humidity.[10]

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of a drug substance. While comprehensive kinetic data for the complex is sparse, a UV-spectrophotometric study provides valuable insights into the degradation under various stress conditions.

Table 2: Summary of Forced Degradation Results for Caffeine and Sodium Benzoate

| Stress Condition | Reagent/Condition | Caffeine Degradation (%) | Sodium Benzoate Degradation (%) | Data Source |

|---|---|---|---|---|

| Acid Hydrolysis | 0.1 N HCl | Not specified | Not specified | [11] |

| Alkaline Hydrolysis | 0.1 N NaOH | Not specified | Not specified | [11] |

| Oxidation | 3% H₂O₂ | Not specified | Not specified | [11] |

| Thermal Degradation | Heat | Not specified | Not specified | [11] |

| Photolytic Degradation | UV Light | 85.34 | 98.92 |[11] |

Note: The study reported the highest degradation under photolytic conditions but did not quantify the degradation for other stress conditions in the abstract.

Degradation Pathways

The degradation of the caffeine-benzoate complex involves the degradation of its individual components.

-

Caffeine Degradation: The primary degradation pathway for caffeine involves demethylation. Under fungal degradation, for instance, caffeine is first demethylated at the 7-position to form theophylline (B1681296) (1,3-dimethylxanthine).[12] Further degradation can occur at other positions. The imidazole (B134444) ring of caffeine is also susceptible to opening.

-

Benzoate Degradation: Sodium benzoate is generally stable, but under significant stress, such as photolytic conditions, it can degrade.[11][13] Thermal decomposition of the caffeine and sodium benzoate mixture can generate benzoic acid, along with carbon oxides and nitrogen oxides from the caffeine moiety.[10]

Experimental Protocols

Solubility Determination (Phase Solubility Analysis)

The shake-flask method, as described by Higuchi and Connors, is the gold standard for determining equilibrium (thermodynamic) solubility.

Protocol Overview:

-

Preparation: Prepare a series of solutions with increasing concentrations of sodium benzoate in a suitable aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH).

-

Equilibration: Add an excess amount of solid caffeine to each solution in sealed containers (e.g., glass ampules or flasks).

-

Agitation: Agitate the samples in a constant temperature bath for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand without agitation to let the excess solid settle. Filter the supernatant through a non-adsorptive filter (e.g., 0.45 µm PTFE) to obtain a clear, saturated solution.

-

Quantification: Analyze the concentration of caffeine in the filtrate using a validated stability-indicating analytical method, such as HPLC-UV.

-

Data Analysis: Plot the total concentration of caffeine in solution against the concentration of sodium benzoate. The resulting phase solubility diagram can be used to determine the intrinsic solubility of caffeine, the stoichiometry of the complex, and the stability constant (K) of the complex.

Stability Study (Forced Degradation)

Forced degradation studies are conducted according to ICH guidelines (Q1A) to assess the stability of the drug substance.

Protocol Overview:

-

Sample Preparation: Prepare an aqueous solution of caffeine and sodium benzoate at a known concentration (e.g., 1 mg/mL of each component) in water or a suitable buffer.

-

Stress Conditions: Expose aliquots of the solution to a range of forced degradation conditions:

-

Acidic Hydrolysis: Add HCl to a final concentration of 0.1 N to 1 N. Store at a specified temperature (e.g., 60°C) for a set time course (e.g., 0, 2, 4, 8, 24 hours).

-

Alkaline Hydrolysis: Add NaOH to a final concentration of 0.1 N to 1 N. Store at a specified temperature (e.g., 60°C) for the same time course.

-

Oxidation: Add hydrogen peroxide to a final concentration of 3%. Store at room temperature for the time course.

-

Thermal Degradation: Store the solution at an elevated temperature (e.g., 80°C) for the time course.

-

Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

-

Sample Treatment: At each time point, withdraw a sample. Neutralize the acid and base-stressed samples if necessary before dilution.

-

Analysis: Analyze all samples, including a control stored under normal conditions, using a validated stability-indicating HPLC method capable of separating the parent compounds from all significant degradation products.

-

Data Evaluation: Determine the percentage of degradation for both caffeine and sodium benzoate. Identify and, if necessary, characterize any degradation products that form at levels greater than the identification threshold.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for the simultaneous quantification of caffeine and sodium benzoate and their degradation products.

Table 3: Example HPLC Method Parameters

| Parameter | Condition | Data Source(s) |

|---|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | [14][15][16] |

| Mobile Phase | Methanol : 0.02 M Phosphate Buffer pH 3.0 (40:60 v/v) | [14] |

| or Methanol : 0.5 M Sodium Dihydrogen Phosphate (26:74) | ||

| Flow Rate | 1.0 mL/min | [14] |

| Detection | UV at 220 nm, 225 nm, or scanning (224 nm for Benzoate, 273 nm for Caffeine) | [11][16][17] |

| Injection Volume | 10-20 µL | [14][16] |

| Temperature | Ambient or controlled (e.g., 40°C) |[14] |

Note: Method parameters must be optimized and validated for the specific application.

Conclusion

The complexation of caffeine with sodium benzoate is a highly effective strategy for increasing its aqueous solubility, enabling the formulation of liquid dosage forms. This enhancement is driven by hydrotropic mechanisms including π-stacking and hydrogen bonding. While the complex is generally stable under standard storage conditions, it is susceptible to degradation, particularly under photolytic stress. This guide has summarized the available quantitative data and outlined the standard experimental protocols for characterizing the solubility and stability of this important pharmaceutical combination. Further research to generate comprehensive quantitative solubility profiles and detailed degradation kinetics would be highly beneficial for optimizing formulation design and ensuring product quality.

References

- 1. US8029770B2 - Caffeine salt complexes and methods for using the same in the prevention or treatment of cancer - Google Patents [patents.google.com]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 5. US3919431A - Process for making and using sodium benzoate-caffeine compositions - Google Patents [patents.google.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. scielo.org.ar [scielo.org.ar]

- 8. Thermodynamic parameters of molecular complexes in aqueous solution: enthalpy-entropy compensation in a series of complexes of caffeine with beta- naphthoxyacetic acid and drug-related aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. americanregent.com [americanregent.com]

- 11. researchgate.net [researchgate.net]

- 12. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 13. researchgate.net [researchgate.net]

- 14. Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. CAFFEINE and SODIUM BENZOATE (8000-95-1) for sale [vulcanchem.com]

- 17. ijpcbs.com [ijpcbs.com]

Caffeine Benzoate vs. Caffeine: A Technical Guide to Structural and Functional Differences

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural and functional differences between caffeine (B1668208) and its commonly used formulation, caffeine sodium benzoate (B1203000). This document provides a comprehensive overview for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key pathways and processes.

Structural Differences: Enhancing Solubility

The fundamental difference between caffeine and caffeine sodium benzoate lies not in a covalent modification of the caffeine molecule itself, but in the formulation. Caffeine sodium benzoate is a mixture of caffeine and sodium benzoate.[1] This combination is primarily employed to overcome the limited solubility of caffeine in water, particularly for parenteral (injectable) formulations.[2][3]

Caffeine is a xanthine (B1682287) alkaloid with the chemical name 1,3,7-trimethylxanthine.[4] Its structure consists of a fused pyrimidinedione and imidazole (B134444) ring system.[5][6]

Sodium Benzoate is the sodium salt of benzoic acid. It is a commonly used preservative and is highly soluble in water.